![molecular formula C26H33N3O2 B14387011 N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide CAS No. 88138-36-7](/img/structure/B14387011.png)
N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide is a complex organic compound that features an imidazole ring, a benzamide group, and a long alkyl chain. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the imidazole ring. Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The specific synthetic route for this compound involves the formation of the imidazole ring, followed by the attachment of the alkyl chain and the benzamide group through various coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalysts to facilitate the coupling reactions . The choice of solvents and reaction conditions would also be optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions, such as temperature and solvent, would be optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction could lead to various reduced derivatives .
Scientific Research Applications
N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide would depend on its specific application. In a biological context, the imidazole ring can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding and other interactions . This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide is unique due to its specific structure, which combines an imidazole ring with a long alkyl chain and a benzamide group. This unique structure may confer specific properties and activities that are not found in other imidazole derivatives .
Properties
CAS No. |
88138-36-7 |
|---|---|
Molecular Formula |
C26H33N3O2 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-[2-[4-(8-imidazol-1-yloctoxy)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C26H33N3O2/c30-26(24-10-6-5-7-11-24)28-17-16-23-12-14-25(15-13-23)31-21-9-4-2-1-3-8-19-29-20-18-27-22-29/h5-7,10-15,18,20,22H,1-4,8-9,16-17,19,21H2,(H,28,30) |
InChI Key |
VABSYABRPPWIMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)OCCCCCCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


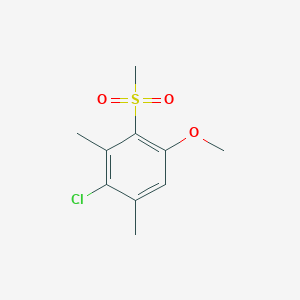
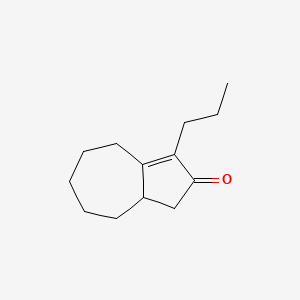
![2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14386944.png)

![2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B14386972.png)
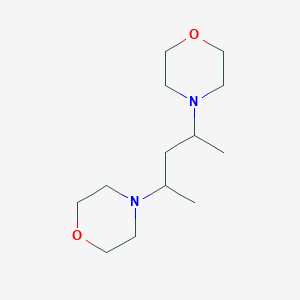
phosphanium chloride](/img/structure/B14386993.png)
![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)
![O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine](/img/structure/B14387003.png)
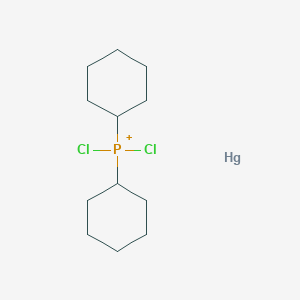
![N-Ethyl-N'-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]urea](/img/structure/B14387017.png)
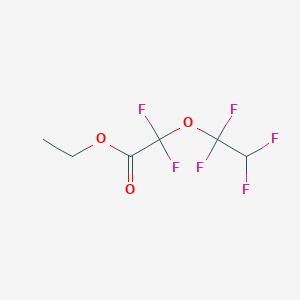
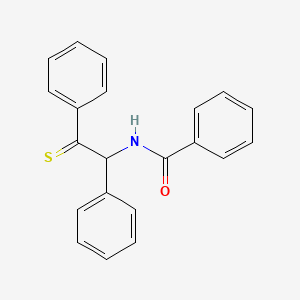
![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
